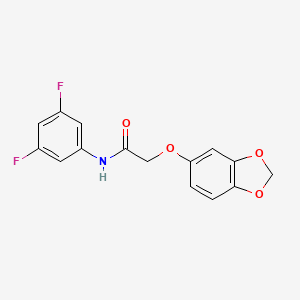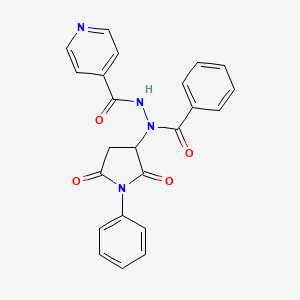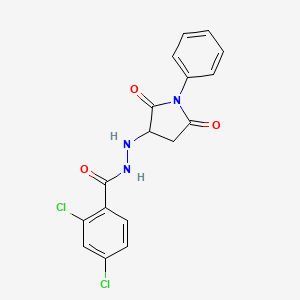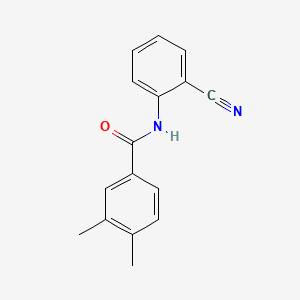
2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or difluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yloxy)-N-phenylacetamide: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
2-(1,3-benzodioxol-5-yloxy)-N-(3,4-difluorophenyl)acetamide: Similar structure but with different fluorine substitution pattern, potentially leading to variations in reactivity and activity.
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and interaction with biological targets
Properties
Molecular Formula |
C15H11F2NO4 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C15H11F2NO4/c16-9-3-10(17)5-11(4-9)18-15(19)7-20-12-1-2-13-14(6-12)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
InChI Key |
BZFNWXBUGTYUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11177981.png)
![9-(2-thienyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11177991.png)
![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}naphthalene-1-carbohydrazide](/img/structure/B11177993.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11178008.png)

![3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11178023.png)


![1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11178049.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B11178056.png)

![N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}-2-methylbutanamide](/img/structure/B11178073.png)
![4,6,8,8,9-pentamethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178078.png)
